2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol
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Overview
Description
2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol is an organic compound characterized by the presence of two methyl groups attached to a phenoxy and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol typically involves the reaction of 3,4-dimethylphenol with 4,5-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction. The process may also involve the use of protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenoxy)propanamide
- Methyl 2-(3,4-dimethylphenoxy)propanoate
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
Compared to similar compounds, 2-(3,4-Dimethylphenoxy)-4,5-dimethylphenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications, such as in the synthesis of specialized polymers or as a precursor for biologically active molecules .
Properties
CAS No. |
62156-68-7 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-4,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-5-6-14(7-11(10)2)18-16-9-13(4)12(3)8-15(16)17/h5-9,17H,1-4H3 |
InChI Key |
FBJBUSITIDQFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C(=C2)C)C)O)C |
Origin of Product |
United States |
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